molecular formula C8H6Cl3NO3 B6312116 2-Nitro-3-(trichloromethoxy)toluene CAS No. 1357624-21-5

2-Nitro-3-(trichloromethoxy)toluene

Cat. No.: B6312116
CAS No.: 1357624-21-5
M. Wt: 270.5 g/mol
InChI Key: VFJMBKZPSGHPDU-UHFFFAOYSA-N
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Description

2-Nitro-3-(trichloromethoxy)toluene is an organic compound characterized by the presence of a nitro group, a trichloromethoxy group, and a toluene backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Nitro-3-(trichloromethoxy)toluene typically involves the nitration of 3-(trichloromethoxy)toluene. This process can be carried out using a mixture of concentrated nitric acid and sulfuric acid at controlled temperatures to ensure the selective introduction of the nitro group at the desired position on the aromatic ring.

Industrial Production Methods

Industrial production of this compound follows similar principles but on a larger scale. The process involves the careful control of reaction parameters such as temperature, concentration of reagents, and reaction time to maximize yield and minimize by-products. The use of continuous flow reactors and advanced monitoring systems helps in achieving consistent product quality.

Chemical Reactions Analysis

Types of Reactions

2-Nitro-3-(trichloromethoxy)toluene undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or using chemical reductants such as iron and hydrochloric acid.

    Substitution: The trichloromethoxy group can participate in nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace the chlorine atoms.

    Oxidation: The methyl group on the toluene ring can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate or chromium trioxide.

Common Reagents and Conditions

    Reduction: Hydrogen gas with palladium on carbon, iron with hydrochloric acid.

    Substitution: Amines, thiols, and other nucleophiles.

    Oxidation: Potassium permanganate, chromium trioxide.

Major Products Formed

    Reduction: 2-Amino-3-(trichloromethoxy)toluene.

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Oxidation: 2-Nitro-3-(trichloromethoxy)benzoic acid.

Scientific Research Applications

2-Nitro-3-(trichloromethoxy)toluene has several applications in scientific research:

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

    Material Science: The compound can be used in the development of new materials with specific properties.

    Pharmaceutical Research: It is investigated for its potential use in the synthesis of pharmaceutical compounds.

    Environmental Chemistry: The compound’s reactivity is studied to understand its behavior and impact in environmental systems.

Mechanism of Action

The mechanism of action of 2-Nitro-3-(trichloromethoxy)toluene involves its interaction with various molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules. The trichloromethoxy group can participate in substitution reactions, leading to the formation of new compounds with different biological activities. The pathways involved include electron transfer processes and nucleophilic attack mechanisms.

Comparison with Similar Compounds

Similar Compounds

    2-Nitrotoluene: Similar in structure but lacks the trichloromethoxy group.

    3-Nitrotoluene: Similar in structure but lacks the trichloromethoxy group.

    Benzotrichloride: Contains the trichloromethoxy group but lacks the nitro group.

Uniqueness

2-Nitro-3-(trichloromethoxy)toluene is unique due to the presence of both the nitro and trichloromethoxy groups on the toluene ring

Properties

IUPAC Name

1-methyl-2-nitro-3-(trichloromethoxy)benzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6Cl3NO3/c1-5-3-2-4-6(7(5)12(13)14)15-8(9,10)11/h2-4H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFJMBKZPSGHPDU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)OC(Cl)(Cl)Cl)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6Cl3NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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